molecular formula C12H10F3N3OS2 B2815684 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391864-04-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2815684
CAS RN: 391864-04-3
M. Wt: 333.35
InChI Key: ZLUPTEKKEXEXFO-UHFFFAOYSA-N
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Description

“N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a trifluoromethyl group, which is valuable in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the trifluoromethyl group could also influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group might undergo certain radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group) would influence its properties .

Scientific Research Applications

Antimicrobial and Antifungal Action

Research has highlighted the synthesis and pharmacological evaluation of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives like N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. Notably, a compound with high antimicrobial activity for further studies was identified, showcasing the potential of such derivatives in addressing microbial resistance (Sych et al., 2019).

Synthesis and Chemical Properties

The synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5]triazine-7-selones through a three-component condensation process demonstrates the versatility of these compounds in organic synthesis. This particular process yielded moderate to good yields, indicating a straightforward method for creating complex heterocyclic compounds (Ehsanfar et al., 2020).

Biological Activity

A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized to explore their photophysical properties. These compounds demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), offering potential applications in bioimaging and as fluorescent probes (Zhang et al., 2017).

Anticancer Evaluation

The anticancer activity of novel Schiff’s bases containing a thiadiazole scaffold was evaluated, showing promising results against several human cancer cell lines. This suggests the potential of such compounds in the development of new anticancer drugs (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Future Directions

The future research directions could involve exploring the various biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPTEKKEXEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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